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Compound of Interest

Compound Name:

4-

Allylaminocarbonylphenylboronic

acid

Cat. No.: B1274398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(NMR, IR, MS) for 4-Allylaminocarbonylphenylboronic acid. Due to the limited availability of

published experimental data for this specific compound, this guide leverages data from

structurally analogous phenylboronic acid derivatives to predict the spectral characteristics. It

also outlines detailed experimental protocols for acquiring such data and includes workflow

diagrams for each spectroscopic technique.

Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for 4-
Allylaminocarbonylphenylboronic acid. These predictions are based on the analysis of

similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Allylaminocarbonylphenylboronic acid
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.2 - 8.0 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.9 - 7.7 d 2H
Ar-H (ortho to -

C(O)NH-)

~8.5 - 8.0 br s 1H -NH-

Chemical shift

can be variable

and may

exchange with

D₂O.

~6.0 - 5.8 m 1H -CH=CH₂

~5.3 - 5.1 m 2H -CH=CH₂

~4.1 - 3.9 t 2H -NH-CH₂-

~8.0 - 7.0 br s 2H -B(OH )₂

Chemical shift is

highly variable

and

concentration-

dependent; may

exchange with

D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Allylaminocarbonylphenylboronic acid
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Chemical Shift (δ, ppm) Assignment Notes

~166 C=O (Amide)

~135
Ar-C (ipso, attached to -

B(OH)₂)

Signal may be broad due to

quadrupolar relaxation of the

boron nucleus.

~134
Ar-C (ipso, attached to -

C(O)NH-)

~134 -CH=CH₂

~128 Ar-CH

~127 Ar-CH

~116 -CH=CH₂

~42 -NH-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Allylaminocarbonylphenylboronic acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
O-H stretch (from B(OH)₂) and

N-H stretch

~3080 Medium
=C-H stretch (Aromatic and

Alkene)

~2950 - 2850 Medium C-H stretch (Aliphatic)

~1640 Strong C=O stretch (Amide I)

~1610, ~1500 Medium C=C stretch (Aromatic)

~1540 Medium N-H bend (Amide II)

~1350 Strong B-O stretch

~1090 Medium B-C stretch

~990, ~920 Medium
=C-H bend (out-of-plane,

Alkene)

~850 Strong
C-H bend (out-of-plane, p-

disubstituted benzene)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-Allylaminocarbonylphenylboronic acid
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m/z Ion Notes

205.08 [M]⁺˙
Molecular ion (if observed in

EI)

206.08 [M+H]⁺ Protonated molecule (in ESI+)

204.07 [M-H]⁻
Deprotonated molecule (in

ESI-)

187.07 [M-H₂O]⁺˙
Loss of water from the boronic

acid moiety

162.07 [M-B(OH)₂]⁺ Loss of the boronic acid group

149.06 [M-C₃H₅N]⁺ Loss of the allyl amine group

121.03 [C₇H₄O₂]⁺
Fragment corresponding to the

phenylboronic acid core

Note: The exact mass of 4-Allylaminocarbonylphenylboronic acid (C₁₀H₁₂BNO₃) is

205.0859.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 4-
Allylaminocarbonylphenylboronic acid.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Arylboronic acids can

sometimes be challenging to dissolve and may exist in equilibrium with their anhydrides

(boroxines); gentle heating or sonication may aid dissolution.[1]
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to

12 ppm.

To confirm the presence of exchangeable protons (e.g., -OH and -NH), a D₂O exchange

experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring

the spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Allylaminocarbonylphenylboronic
acid.

Methodology (Attenuated Total Reflectance - ATR):

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or germanium crystal).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric CO₂ and H₂O absorptions.
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Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The spectral range is typically 4000 to 400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Allylaminocarbonylphenylboronic acid.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] The solution may

need to be further diluted to the low µg/mL or ng/mL range.

Instrument: A mass spectrometer equipped with an ESI source, often coupled with a liquid

chromatography (LC) system for sample introduction.

Data Acquisition:

The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-20

µL/min for direct infusion or higher for LC-MS).

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻

ions, respectively.
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Typical ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

flow rate, and temperature) should be optimized for the compound.

For structural information, tandem mass spectrometry (MS/MS) can be performed by

selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the elemental composition of the ions.

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the workflows for the

described spectroscopic experiments.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg of sample
in ~0.6 mL deuterated solvent

Place sample in
NMR Spectrometer

Acquire 1H Spectrum
(16-32 scans)

Acquire 13C Spectrum
(≥1024 scans)

Fourier Transform

FID

FID

Phase & Baseline Correction
Spectral Analysis

(Chemical Shift, Integration,
Multiplicity)
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Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for FTIR Spectroscopy (ATR).
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Caption: Workflow for Mass Spectrometry (ESI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1274398?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274398?utm_src=pdf-custom-synthesis
https://www.reddit.com/r/chemistry/comments/7eha9n/recording_nmr_spectra_for_aryl_boronic_acids/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b1274398#spectroscopic-data-for-4-allylaminocarbonylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1274398#spectroscopic-data-for-4-allylaminocarbonylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1274398#spectroscopic-data-for-4-allylaminocarbonylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1274398#spectroscopic-data-for-4-allylaminocarbonylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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